molecular formula C20H18FN3O2 B4698345 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine

1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine

Cat. No. B4698345
M. Wt: 351.4 g/mol
InChI Key: YPBFEKISLDSVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine, commonly known as FISP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. FISP has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.

Mechanism of Action

The exact mechanism of action of FISP is not fully understood. However, it has been proposed that FISP acts as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. FISP has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
FISP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are responsible for inflammation. FISP has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), which are responsible for cellular damage. Additionally, FISP has been shown to modulate the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are responsible for its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using FISP in lab experiments is its high potency and selectivity towards dopamine D2 receptors. This makes it a valuable tool for studying the role of dopamine receptors in various diseases. However, one of the limitations of using FISP is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of FISP. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more potent and selective derivatives of FISP for use in lab experiments and potential clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of FISP and its effects on various neurotransmitter systems.

Scientific Research Applications

FISP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. FISP has also been studied for its antipsychotic effects and has shown promising results in the treatment of schizophrenia.

properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)19-14-18(22-26-19)20(25)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFEKISLDSVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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